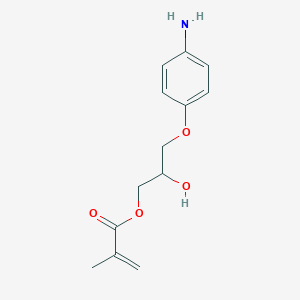![molecular formula C17H36N4O B14262745 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide CAS No. 159858-54-5](/img/structure/B14262745.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinylmethylidene group, which is known for its reactivity and potential for forming stable complexes with various substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide typically involves the reaction of dodecanoic acid with 4-aminobutylhydrazine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Catalyst: N,N’-dicyclohexylcarbodiimide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of dodecanoic acid and 4-aminobutylhydrazine
Reaction Control: Automated temperature and pressure control systems
Purification: Use of chromatographic techniques to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted amides and hydrazones
Wissenschaftliche Forschungsanwendungen
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the synthesis of specialty polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial cell membranes, leading to increased permeability and cell lysis.
Pathways Involved: The hydrazinylmethylidene group interacts with membrane lipids, disrupting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}hexadecanamide: Similar structure but with a longer alkyl chain.
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}octadecanamide: Similar structure but with an even longer alkyl chain.
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological membranes and its potential as a drug delivery agent.
Eigenschaften
CAS-Nummer |
159858-54-5 |
|---|---|
Molekularformel |
C17H36N4O |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
N-[4-(hydrazinylmethylideneamino)butyl]dodecanamide |
InChI |
InChI=1S/C17H36N4O/c1-2-3-4-5-6-7-8-9-10-13-17(22)20-15-12-11-14-19-16-21-18/h16H,2-15,18H2,1H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
WSAWWFMGHKFEIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NCCCCN=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)

![3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B14262715.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)


![tert-Butyl(diphenyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B14262747.png)



